The tert-butyl (Boc) group in the molecule is a common protecting group for amines in organic synthesis. The Boc group can be selectively attached to an amine group, rendering it unreactive under certain reaction conditions, and then later removed under specific conditions to regenerate the free amine. (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate could potentially serve as a precursor for the introduction of a protected morpholinomethyl group onto a molecule.
The morpholinomethyl moiety in the molecule presents a functional group that could be useful in the design of peptide analogs. Peptides are chains of amino acids and play crucial roles in biological processes. By incorporating (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate into a peptide sequence, researchers might aim to modulate the biological activity of the resulting peptide analog.
The (R) configuration of the molecule suggests it could potentially be employed as a chiral ligand in asymmetric catalysis reactions. Chiral ligands are molecules that can discriminate between different enantiomers (mirror images) of a substrate molecule, leading to the formation of a product with a desired chirality.
(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral compound characterized by its unique structure, which includes a tert-butyl group and a morpholine moiety. The molecular formula of this compound is C₁₀H₂₀N₂O₃, and it has a molecular weight of 216.28 g/mol . The compound is recognized for its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate exhibits biological activity that is relevant in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it useful in drug design. The carbamate functional group is prevalent in many pharmaceuticals, contributing to the development of therapeutic agents .
The synthesis of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. This multi-step process allows for the formation of the desired carbamate linkage .
While specific industrial methods are not extensively documented, the general approach involves scaling up laboratory synthesis processes. This includes optimizing reaction conditions and using industrial-grade reagents for bulk production.
(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate finds applications across various fields:
Interaction studies involving (R)-tert-butyl (morpholin-2-ylmethyl)carbamate focus on its role in biological systems. Research indicates that this compound can influence enzyme activity and protein interactions, making it an important subject for further investigation in drug design and biological assays .
Several compounds share structural similarities with (R)-tert-butyl (morpholin-2-ylmethyl)carbamate. Here are a few notable examples:
| Compound Name | Structural Features |
|---|---|
| tert-Butyl (2-morpholin-2-ylethyl)carbamate | Contains a morpholine ring similar to (R)-tert-butyl (morpholin-2-ylmethyl)carbamate but differs in the ethyl substituent. |
| tert-Butyl (morpholin-3-ylmethyl)carbamate | Similar structure but with a different position of the morpholine ring substitution. |
| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Enantiomer of the compound with potential differences in biological activity due to chirality. |
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate is unique due to its specific structural characteristics that enhance its stability and reactivity. The tert-butyl group provides steric hindrance, while the morpholine ring offers versatility in
The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate, reflecting its complex stereochemical and functional group architecture. The molecular formula C₁₀H₂₀N₂O₃ corresponds to a molecular weight of 216.28 grams per mole, indicating a moderately sized organic molecule with multiple heteroatoms that contribute to its chemical reactivity and biological properties.
The structural framework consists of several key components that define its chemical behavior and synthetic utility. The morpholine ring system provides a six-membered heterocycle containing both nitrogen and oxygen atoms, which imparts unique conformational characteristics and hydrogen bonding capabilities. The (R)-configuration at the 2-position of the morpholine ring establishes the compound's chirality, creating a specific three-dimensional arrangement that can interact selectively with biological targets.
The tert-butyloxycarbonyl group functions as a protecting group for the amino functionality, providing chemical stability under specific reaction conditions while allowing for selective deprotection when required. This protecting group strategy has become fundamental in modern organic synthesis, particularly in the preparation of complex nitrogen-containing molecules where selective protection and deprotection sequences are essential for successful synthetic outcomes.
The carbamate linkage itself represents a critical structural element that combines features of both esters and amides. This hybrid functionality exhibits enhanced chemical stability compared to simple amides while maintaining the capacity for hydrogen bonding interactions. The carbamate group can participate in various intermolecular interactions, including hydrogen bonding through both the carbonyl oxygen and the nitrogen-hydrogen bond, making it particularly valuable in medicinal chemistry applications where precise molecular recognition is required.
The development of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate emerged from the broader evolution of protecting group chemistry and asymmetric synthesis methodologies. The tert-butyloxycarbonyl protecting group was first introduced as a means of temporarily masking amino functionalities during multi-step synthetic sequences. This innovation addressed a critical need in organic synthesis for reliable methods to control reactivity and selectivity in complex molecular transformations.
The incorporation of morpholine-derived building blocks into synthetic chemistry represents a significant advancement in the field of heterocyclic chemistry. Morpholine itself has been recognized as a privileged structure in medicinal chemistry due to its unique combination of conformational flexibility and hydrogen bonding capabilities. The development of chiral morpholine derivatives, including (R)-tert-butyl (morpholin-2-ylmethyl)carbamate, reflects the growing emphasis on stereochemical control in pharmaceutical synthesis.
Historical precedent for carbamate utilization in organic synthesis can be traced to early investigations of urethane chemistry, where researchers recognized the unique properties of these hybrid amide-ester functionalities. The systematic exploration of carbamate protecting groups gained momentum as synthetic chemists sought more robust alternatives to traditional protecting group strategies. The tert-butyloxycarbonyl group emerged as particularly valuable due to its stability under basic conditions and its clean removal under acidic conditions.
The specific development of morpholine-containing carbamates represents a convergence of several synthetic trends. The recognition of morpholine as a biologically privileged scaffold drove efforts to develop efficient synthetic routes to morpholine-containing building blocks. Simultaneously, advances in asymmetric synthesis created demand for enantiomerically pure building blocks that could serve as chiral auxiliaries or direct precursors to bioactive molecules.
Methodological advances in carbamate synthesis have enabled the preparation of increasingly complex derivatives. Traditional approaches relied on the reaction of amines with chloroformates or activated carbamates, but modern methods have expanded to include carbonylation reactions, rearrangement processes, and direct carbonylation strategies. These synthetic developments have made compounds like (R)-tert-butyl (morpholin-2-ylmethyl)carbamate more accessible to researchers in both academic and industrial settings.
In contemporary medicinal chemistry, (R)-tert-butyl (morpholin-2-ylmethyl)carbamate serves multiple critical functions that reflect the evolving sophistication of drug discovery and development processes. The compound's primary utility lies in its function as a protected amino alcohol equivalent, enabling the introduction of morpholine-containing functionality into complex molecular architectures while maintaining synthetic flexibility.
The morpholine component of this building block contributes significantly to its medicinal chemistry value. Morpholine has been extensively studied as a privileged structure in pharmaceutical development, appearing in numerous approved drugs and clinical candidates. The heterocycle's unique combination of basicity and hydrogen bonding capability allows it to interact favorably with a wide range of biological targets, including enzymes, receptors, and transport proteins.
Carbamate functionalities have gained increasing recognition in medicinal chemistry for their ability to serve as peptide bond surrogates. This application is particularly valuable in the development of protease inhibitors and other enzyme-targeted therapeutics, where the carbamate group can provide enhanced metabolic stability compared to natural peptide linkages. The carbamate moiety's resistance to proteolytic degradation makes it an attractive alternative to amide bonds in drug design.
| Medicinal Chemistry Application | Functional Role | Therapeutic Advantage |
|---|---|---|
| Peptide Bond Surrogate | Metabolic stability enhancement | Increased half-life in biological systems |
| Morpholine Incorporation | Privileged structure integration | Enhanced target binding affinity |
| Chiral Building Block | Stereochemical control | Improved selectivity profiles |
| Protected Amine Equivalent | Synthetic flexibility | Enables complex molecule assembly |
The stereochemical aspect of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate adds another dimension to its medicinal chemistry utility. The defined (R)-configuration provides a specific three-dimensional arrangement that can be crucial for biological activity. In many therapeutic contexts, the spatial arrangement of functional groups determines the selectivity and potency of drug-target interactions, making enantiomerically pure building blocks like this compound essential for rational drug design.
Contemporary pharmaceutical development increasingly emphasizes the importance of conformational restriction in drug molecules. The morpholine ring system in this compound provides a degree of conformational constraint that can enhance binding affinity and selectivity for specific biological targets. This conformational control is particularly valuable in the development of central nervous system therapeutics, where precise molecular recognition is critical for achieving therapeutic efficacy while minimizing off-target effects.
The protecting group strategy embodied in this compound reflects modern synthetic approaches to complex molecule construction. The tert-butyloxycarbonyl group can be selectively removed under mild acidic conditions, allowing for late-stage functionalization and the introduction of diverse chemical modifications. This synthetic flexibility is essential in medicinal chemistry programs where structure-activity relationship studies require the preparation of numerous analogs with varied substitution patterns.
Research investigations have demonstrated the value of morpholine-containing carbamates in the development of various therapeutic agents. The combination of morpholine's privileged structure properties with the carbamate's peptide mimetic capabilities creates opportunities for developing novel therapeutic modalities. These applications span multiple therapeutic areas, including oncology, infectious diseases, and neurological disorders, where the unique properties of this structural combination can address specific pharmacological challenges.
The tert-butyloxycarbonyl (Boc) protection of morpholine derivatives represents a crucial step in the synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate and related compounds [1]. This protection strategy is widely employed due to its stability under basic conditions and selective removal under acidic conditions, making it particularly valuable for multistep synthetic pathways [18]. The Boc group effectively masks the nucleophilicity of the amine functionality, allowing for selective transformations at other reactive sites within the molecule [12].
Di-tert-butyl dicarbonate (Boc anhydride) serves as the primary reagent for introducing the Boc protecting group onto morpholine derivatives [4]. This pyrocarbonate reagent reacts with amines to form N-tert-butoxycarbonyl derivatives through a nucleophilic addition-elimination mechanism [18]. The reaction typically proceeds under mild conditions, often at room temperature, making it compatible with a wide range of functional groups [12].
The conventional synthesis of di-tert-butyl dicarbonate involves the reaction of tert-butanol with carbon dioxide and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base [4]. Alternative industrial methods employ the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid [18]. These processes involve distillation of the crude material to yield a high-purity product [4].
For the Boc protection of morpholine derivatives, several reaction conditions have been developed:
The reaction of morpholine with di-tert-butyl dicarbonate typically yields tert-butyl morpholine-4-carboxylate in excellent yields [9]. For the synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, the reaction involves the protection of the primary amine at the 2-ylmethyl position rather than the morpholine nitrogen [1].
| Reaction Conditions | Base | Solvent | Temperature | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Conventional | Triethylamine | Dichloromethane | Room temperature | 85-90 | 2-4 hours |
| DMAP-catalyzed | DMAP | Acetonitrile | Room temperature | 90-95 | 1-2 hours |
| Aqueous | Sodium bicarbonate | Water/THF | 0-25°C | 80-85 | 3-5 hours |
Recent advances in green chemistry have led to the development of solvent-free catalytic approaches for Boc protection of morpholine derivatives using heterogeneous catalysts [8]. These methods offer significant advantages including reduced environmental impact, simplified purification procedures, and potential for catalyst recovery and reuse [9].
Sulfonated reduced graphene oxide (SrGO) has emerged as an effective heterogeneous catalyst for the Boc protection of amines, including morpholine derivatives [8]. Under solvent-free conditions at room temperature, SrGO catalyzes the reaction between morpholine and di-tert-butyl dicarbonate, affording tert-butyl morpholine-4-carboxylate in high yields (89-93%) within short reaction times (10 minutes) [9].
The catalytic activity of SrGO is attributed to its enhanced acidic character due to the presence of sulfonic acid groups on its surface [9]. Comparative studies have demonstrated the superior performance of SrGO over graphene oxide (GO), with SrGO providing higher yields (89% vs. 72%) and shorter reaction times (10 minutes vs. 1 hour) [8].
Optimization studies have established that 7.5 mg of SrGO catalyst per mmol of substrate represents the optimal catalyst loading, with further increases showing negligible improvements in yield or reaction time [9]. The catalyst exhibits excellent recyclability, maintaining high catalytic activity for up to seven reaction cycles [8].
Other heterogeneous catalysts that have been explored for solvent-free Boc protection include:
These heterogeneous catalytic systems offer a greener alternative to traditional methods, aligning with the principles of sustainable chemistry [16].
The stereoselective synthesis of chiral morpholine scaffolds is essential for preparing enantiomerically pure (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate [5]. Several approaches have been developed to access chiral morpholine derivatives with high stereoselectivity [11].
One effective strategy involves the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst bearing a large bite angle [5]. This method has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) [5]. The reaction proceeds under mild conditions and can be scaled up for gram-scale synthesis [5].
Another approach utilizes a stereospecific intramolecular nucleophilic aliphatic substitution reaction starting from chiral pool materials [11]. This method involves the transformation of optically pure starting materials into 3-hydroxymethylmorpholine building blocks, which can then be converted to the desired chiral morpholine derivatives [11].
Palladium-catalyzed carboamination reactions have also proven valuable for the synthesis of cis-3,5-disubstituted morpholines [24]. This four-step synthesis starts from enantiomerically pure amino alcohols and involves a key Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide [24]. The morpholine products are generated as single stereoisomers in moderate to good yields [24].
Recent advances include organocatalytic enantioselective chlorocycloetherification for accessing chiral 2,2-disubstituted morpholines [15]. This protocol employs cinchona alkaloid-derived phthalazine as the catalyst and furnishes chlorinated 2,2-disubstituted morpholines with excellent yields and enantioselectivities under mild conditions [15].
For the synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate specifically, a stereoselective approach typically involves:
The stereochemical integrity is maintained throughout these transformations, resulting in the desired (R)-configuration at the 2-position of the morpholine ring [5].
Continuous flow chemistry has emerged as a powerful tool for the synthesis of morpholine derivatives, including (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate [3]. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, precise control of reaction parameters, and potential for automation and scale-up [6].
The application of continuous flow chemistry to Boc protection reactions has been extensively studied [25]. Using a flow reactor system, the reaction between morpholine derivatives and di-tert-butyl dicarbonate can be conducted with shorter reaction times and higher yields compared to batch processes [3]. The continuous introduction of reagents and removal of products minimizes side reactions and improves overall efficiency [6].
For the deprotection of Boc-protected amines, continuous flow systems using solid acid catalysts have been developed [25]. These systems allow for efficient N-Boc deprotection without additional workup steps [25]. Using tetrahydrofuran (THF) as the solvent and H-BEA zeolite as the catalyst, high yields of various aromatic and aliphatic amines can be achieved with residence times of less than a minute at 140°C [25].
The continuous synthesis of carbamates from carbon dioxide and amines represents another significant application of flow chemistry [6]. This approach utilizes carbon dioxide as a renewable carbon source and employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive [10]. The continuous method significantly decreases the reaction time typically required for CO2-based carbamate synthesis and allows for straightforward and precise gas introduction [10].
A typical continuous flow setup for carbamate synthesis includes:
This continuous flow approach provides the desired carbamates in yields of 45-92% with a reaction time of approximately 50 minutes [10]. The mild reaction conditions and simplified purification procedures make this method environmentally more benign compared to traditional approaches [6].
Green chemistry protocols for the formation of carbamates, including (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, focus on developing environmentally benign synthetic methods that minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents [14]. These approaches align with the principles of sustainable chemistry and offer more eco-friendly alternatives to traditional synthetic routes [16].
One significant green chemistry approach involves the use of carbon dioxide as a renewable carbon source for carbamate synthesis [14]. Carbon dioxide is non-toxic, non-corrosive, and non-flammable, making it an attractive substitute for highly toxic reagents like phosgene [28]. The reaction of carbon dioxide with amines forms carbamic acid ammonium salts, which can be further transformed into carbamates through reaction with electrophiles [28].
Solvent-free methodologies represent another important aspect of green chemistry protocols for carbamate formation [20]. These approaches eliminate the need for organic solvents, thereby reducing pollution, lowering costs, and simplifying processing and handling [20]. A simple and efficient solvent-free method for preparing primary carbamates involves the reaction of alcohols with sodium cyanate and trichloroacetic acid at room temperature [20]. This method affords excellent yields and high purity without the use of toxic solvents or expensive starting materials [20].
Heterogeneous catalysis plays a crucial role in green chemistry protocols for carbamate synthesis [21]. Unlike homogeneous catalysts, heterogeneous catalysts can be easily recovered and reused, reducing waste generation and enhancing process sustainability [26]. Various heterogeneous catalysts have been developed for carbamate formation, including:
Natural deep eutectic solvents (NADESs) have also been explored as green reaction media for various transformations, including those involving morpholine derivatives [27]. These solvents, composed of naturally occurring compounds such as amino acids and organic acids, offer environmentally friendly properties including non-toxicity and biodegradability [27].
For the specific synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, green chemistry protocols might involve:
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate through distinctive chemical shift patterns and coupling behaviors. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's stereochemical configuration and conformational preferences [3] .
¹H Nuclear Magnetic Resonance Characteristics
The carbamate N-H proton typically appears as a broad singlet between 4.5-6.0 ppm, reflecting restricted rotation around the carbamate C-N bond and potential hydrogen bonding interactions [3]. The morpholine ring system displays characteristic chemical shift patterns with the C2 proton appearing between 2.8-3.2 ppm as a multiplet, while the ring methylene protons show distinct axial and equatorial environments [3] [5].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carbamate N-H | 4.5-6.0 | br s | 1H |
| Morpholine C2-H | 2.8-3.2 | m | 2H |
| Morpholine C3,5-H (axial) | 2.4-2.8 | m | 4H |
| Morpholine C3,5-H (equatorial) | 3.6-4.0 | m | 4H |
| Morpholine C6-H | 3.6-4.0 | m | 2H |
| tert-Butyl CH₃ | 1.4-1.5 | s | 9H |
The tert-butyl protecting group manifests as a characteristic singlet at 1.4-1.5 ppm integrating for nine protons, confirming the presence of this bulky protecting group [6] . The morpholine ring adopts a chair conformation at room temperature, with distinct chemical environments for axial and equatorial protons [3] [8].
¹³C Nuclear Magnetic Resonance Features
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbamate carbonyl carbon at 155-158 ppm, characteristic of the electron-withdrawing nature of this functional group [3]. The tert-butyl quaternary carbon appears at 78-82 ppm, while the associated methyl carbons resonate at 28.0-28.5 ppm [6] .
| Carbon Assignment | Chemical Shift (ppm) | Environment |
|---|---|---|
| Carbamate C=O | 155-158 | Carbamate carbonyl |
| tert-Butyl quaternary C | 78-82 | Quaternary carbon |
| tert-Butyl CH₃ | 28.0-28.5 | Primary carbon |
| Morpholine C2 | 54-58 | N-adjacent carbon |
| Morpholine C3,5 | 45-48 | Ring methylene |
| Morpholine C6 | 66-68 | O-adjacent carbon |
The morpholine ring carbons display characteristic chemical shifts with the oxygen-adjacent C6 carbon appearing downfield at 66-68 ppm due to the deshielding effect of the electronegative oxygen atom [3] [5]. The nitrogen-adjacent C2 carbon resonates at 54-58 ppm, while the remaining ring methylenes appear at 45-48 ppm [3].
Infrared spectroscopy provides characteristic vibrational fingerprints for (R)-tert-butyl (morpholin-2-ylmethyl)carbamate that enable functional group identification and conformational analysis. The carbamate functionality exhibits distinctive stretching and bending vibrations that reflect its hybrid amide-ester character [9] [10].
Fundamental Vibrational Modes
The carbamate N-H stretching vibration appears in the 3300-3500 cm⁻¹ region as a medium-intensity absorption, characteristic of primary carbamate functional groups [11] [12]. This frequency range reflects the weakened N-H bond strength due to resonance delocalization within the carbamate system [10].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (carbamate) | 3300-3500 | medium | Primary carbamate N-H |
| C=O stretch (carbamate) | 1680-1720 | strong | Carbamate carbonyl |
| C-H stretch (morpholine) | 2800-3000 | medium | Morpholine CH₂ |
| C-H stretch (tert-butyl) | 2950-3000 | medium | tert-Butyl CH₃ |
| C-N stretch | 1200-1350 | medium | C-N carbamate bond |
| C-O stretch (ether) | 1100-1150 | strong | Morpholine C-O |
| C-O stretch (carbamate) | 1150-1250 | strong | Carbamate C-O |
The carbamate carbonyl stretching vibration manifests as a strong absorption between 1680-1720 cm⁻¹, positioned at lower frequency than typical ester carbonyls due to resonance stabilization [10] [12]. This characteristic frequency provides definitive evidence for the carbamate functional group presence [9].
Morpholine Ring Vibrational Characteristics
The morpholine heterocycle contributes distinctive vibrational signatures including C-H stretching vibrations in the 2800-3000 cm⁻¹ region and the characteristic ether C-O stretch appearing as a strong absorption between 1100-1150 cm⁻¹ [13] [14]. The chair conformation of the morpholine ring influences the vibrational coupling patterns and frequency distributions [8].
Vibrational Circular Dichroism Applications
Vibrational circular dichroism spectroscopy has emerged as a powerful technique for absolute configuration determination in chiral morpholine derivatives [15] [16]. The method measures differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information not accessible through conventional infrared spectroscopy [17] [18].
Research has demonstrated that vibrational circular dichroism can definitively establish the absolute configuration of morpholine-containing compounds by analyzing the sign patterns of characteristic vibrational modes [15]. The technique has proven particularly valuable for confirming the (R)-configuration at the morpholine C-2 position [16] [18].
X-ray crystallographic analysis represents the definitive method for establishing three-dimensional molecular structure and absolute stereochemical configuration. While specific crystallographic data for (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is limited in current literature, extensive structural studies of related morpholine derivatives provide valuable insights into expected structural parameters [8] [19].
Morpholine Ring Conformation
Crystallographic studies consistently demonstrate that morpholine rings adopt chair conformations with high regularity, showing 98% correlation with ideal cyclohexane chair geometry [8]. The oxygen and nitrogen heteroatoms occupy positions analogous to carbon atoms in cyclohexane, maintaining similar bond angles and distances [8] [19].
In morpholine crystal structures, the N-H hydrogen typically adopts an equatorial position to minimize steric interactions, consistent with thermodynamic stability preferences [8]. The chair conformation provides optimal orbital overlap for the morpholine nitrogen lone pair while minimizing torsional strain [19].
Hydrogen Bonding Patterns
Morpholine derivatives characteristically form extended hydrogen-bonded networks in the solid state through N-H⋯N intermolecular interactions [8] [19]. These hydrogen bonds typically exhibit N⋯N distances in the range of 3.18-3.23 Å, reflecting the moderate strength of amine-amine hydrogen bonding [8].
The carbamate functionality introduces additional hydrogen bonding possibilities through both N-H donor and carbonyl acceptor sites [20]. Crystal structures of related carbamate compounds demonstrate complex three-dimensional networks stabilized by multiple hydrogen bonding interactions [21] [20].
Stereochemical Verification
X-ray crystallographic analysis provides unambiguous determination of absolute configuration through anomalous dispersion effects [21]. The (R)-configuration at the morpholine C-2 position would be definitively established through crystallographic methods, confirming the stereochemical assignment [8] [19].
Density functional theory calculations provide detailed insights into the electronic structure, conformational preferences, and molecular properties of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate. Computational studies enable prediction of spectroscopic properties and optimization of molecular geometries [22] [23].
Geometric Optimization and Conformational Analysis
DFT calculations using functionals such as PBE with 6-311+G* basis sets provide accurate geometric parameters for carbamate-containing molecules [22] [23]. The morpholine ring maintains its characteristic chair conformation in optimized geometries, with calculated bond lengths and angles showing excellent agreement with experimental crystallographic data [24] [22].
Computational analysis reveals that the (R)-stereochemistry at the morpholine C-2 position influences the overall molecular conformation through steric interactions with the carbamate substituent [23]. The tert-butyl protecting group adopts conformations that minimize steric clashes while maintaining optimal orbital overlap [22].
Electronic Structure Analysis
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the morpholine nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbamate carbonyl carbon [22] [23]. This electronic distribution influences the compound's reactivity patterns and spectroscopic properties [23].
The electron density distribution calculated through Hirshfeld population analysis provides quantitative measures of atomic charges, with the carbamate carbon showing characteristic positive charge accumulation due to the electron-withdrawing carbonyl group [22] [23].
Vibrational Frequency Calculations
DFT vibrational frequency calculations accurately reproduce experimental infrared spectra, enabling assignment of specific vibrational modes to observed absorption bands [25] [26]. Calculated frequencies typically require scaling factors to account for anharmonicity effects, with scaling factors of 0.96-0.98 commonly applied for B3LYP calculations [26].
The computational approach enables prediction of vibrational circular dichroism spectra, providing theoretical support for experimental stereochemical assignments [27] [28]. Advanced computational methods incorporating solvent effects through polarizable continuum models enhance the accuracy of spectroscopic predictions [24] [22].
Thermodynamic Property Prediction
Density functional theory calculations enable prediction of thermodynamic properties including formation enthalpies, binding energies, and conformational energy differences [29] [27]. These calculations support understanding of the compound's stability and reactivity under various conditions [22] [23].